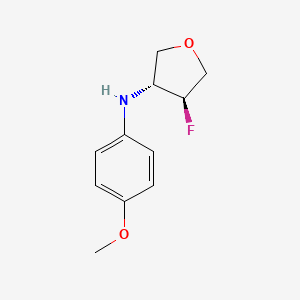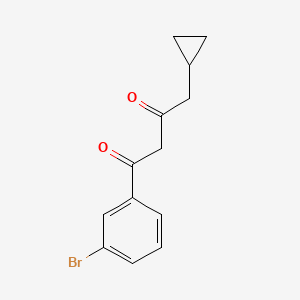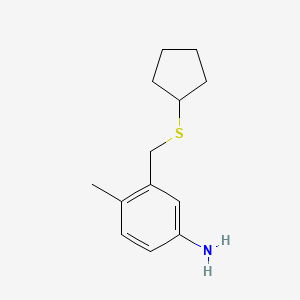
trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol
Descripción general
Descripción
Chemical Reactions Analysis
The specific chemical reactions involving “trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol” are not available in the search results. Chemical reactions can depend on various factors including the presence of other reactants, temperature, pressure, and catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol” are not detailed in the search results. These properties could include melting point, boiling point, solubility, and stability under various conditions.Aplicaciones Científicas De Investigación
Biocatalysis in Asymmetric Synthesis
The enzymatic intramolecular asymmetric reductive amination process is a significant application for the synthesis of chiral 1,4-diazepanes, which are structurally related to trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol . This method utilizes imine reductases (IREDs) for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical chemistry for their biological properties.
Anticancer Agent Development
1,4-Diazepane derivatives have been explored as potential anticancer agents. Novel 1,2,4-triazole derivatives, which include the 1,4-diazepane structure, have shown promising cytotoxic activities against various human cancer cell lines . This suggests that trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol could be a valuable scaffold in designing new anticancer drugs.
Synthesis of Nitrogen Heterocycles
The compound serves as a key intermediate in the synthesis of chiral seven-membered nitrogen heterocycles, which are of great interest due to their wide application in natural products and pharmaceuticals . These heterocycles are important structural units with diverse biological properties.
Pharmaceutical Importance
Chiral 1,4-diazepanes, such as those derived from trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol , are found in pharmaceuticals like Ripasudil and Suvorexant . Ripasudil is used for the treatment of glaucoma and ocular hypertension, while Suvorexant is a selective dual-orexin receptor antagonist for the treatment of primary insomnia.
Enzyme Inhibitor Research
The structural motif of 1,4-diazepane is significant in the study of enzyme inhibitors. It can be used to understand the binding modes of various derivatives in the binding pocket of target enzymes, which is crucial for the development of new therapeutic agents .
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with “trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol” are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures, especially if the compound is used for research purposes.
Direcciones Futuras
The future directions for research involving “trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol” are not specified in the search results. Future research could involve exploring its potential applications, studying its interactions with other compounds, or investigating its physical and chemical properties in more detail .
Propiedades
IUPAC Name |
(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-5-2-6-12(8-7-11)9-3-4-10(9)13/h9-10,13H,2-8H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXUBVHMIAHRBK-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485559.png)
![2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1485560.png)
![6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride](/img/structure/B1485561.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3,5-dimethylaniline](/img/structure/B1485564.png)
![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1485565.png)

![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1485570.png)


![5-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1485575.png)

![(3S,4R)-4-[2-(2-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485580.png)
![1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485581.png)